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Compound of Interest

Compound Name: Fluo-4 AM

Cat. No.: B1672896 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent dye widely utilized

for the quantitative measurement of intracellular calcium (Ca²⁺) concentrations in living cells.[1]

[2] As a non-ratiometric indicator, Fluo-4 AM exhibits a large fluorescence intensity increase of

over 100-fold upon binding to Ca²⁺.[3] Its spectral properties, with an excitation maximum

around 494 nm and an emission maximum at approximately 516 nm, make it compatible with

standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line, commonly available

on fluorescence microscopes, flow cytometers, and microplate readers.

The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across

the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester

group, trapping the now hydrophilic and Ca²⁺-sensitive Fluo-4 molecule in the cytoplasm. This

process makes Fluo-4 AM an invaluable tool for studying Ca²⁺ signaling in various cellular

processes, including G-protein coupled receptor (GPCR) activation, ion channel gating, and in

high-throughput screening for drug discovery.

Mechanism of Action
The underlying principle of Fluo-4 AM relies on its conversion to the active Ca²⁺ indicator, Fluo-

4, within the cell. The AM ester form is essentially non-fluorescent and does not bind Ca²⁺.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672896?utm_src=pdf-interest
https://www.aatbio.com/products/fluo-4-am-ultrapure-grade-cas-273221-67-3
https://www.lumiprobe.com/p/fluo-4-am
https://www.benchchem.com/product/b1672896?utm_src=pdf-body
https://biotium.com/product/fluo-4-ester/
https://www.benchchem.com/product/b1672896?utm_src=pdf-body
https://www.benchchem.com/product/b1672896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular esterases hydrolyze the AM esters, releasing the free acid form of Fluo-4. This

active form of the dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.
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Figure 1: Mechanism of Fluo-4 AM action in live cells.

Quantitative Data
The following table summarizes the key quantitative properties of Fluo-4.
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Property Value Reference

Molecular Weight 1096.95 g/mol

CAS Number 273221-67-3

Excitation Wavelength (Ca²⁺-

bound)
~494 nm

Emission Wavelength (Ca²⁺-

bound)
~516 nm

Dissociation Constant (Kd) for

Ca²⁺
~345 nM

Fluorescence Increase upon

Ca²⁺ Binding
>100-fold

Recommended Stock Solution

Concentration
1-5 mM in anhydrous DMSO

Recommended Working

Concentration
1-5 µM

Experimental Protocols
Materials and Reagents

Fluo-4 AM (CAS: 273221-67-3)

Anhydrous dimethyl sulfoxide (DMSO)

Pluronic® F-127

Probenecid (optional)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., PBS)

Adherent or suspension cells

Black-walled, clear-bottom microplates (for microscopy or plate reader assays)
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Fluorescence microscope, flow cytometer, or fluorescence microplate reader with

appropriate filters (e.g., FITC or GFP filter set)

Preparation of Solutions
Fluo-4 AM Stock Solution (1-5 mM):

Prepare a stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. For example, to

make a 2 mM stock solution, dissolve 1 mg of Fluo-4 AM in approximately 455 µL of

DMSO.

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid

repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (10% w/v):

Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO. This solution acts as a dispersing

agent to aid in the loading of the water-insoluble Fluo-4 AM into cells.

Probenecid Stock Solution (100 mM):

Probenecid is an inhibitor of organic anion transporters and can be used to reduce the

leakage of de-esterified Fluo-4 from the cells. Dissolve probenecid in a suitable buffer or

DMSO to create a stock solution.

Loading Buffer:

Prepare a physiological buffer such as HBSS. For a final working concentration of 2 µM

Fluo-4 AM with 0.02% Pluronic® F-127, add 2 µL of the 2 mM Fluo-4 AM stock solution

and 2 µL of the 10% Pluronic® F-127 stock solution to 2 mL of HBSS.

If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and

experimental conditions.
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Cell Preparation:

Plate adherent cells on black-walled, clear-bottom microplates or coverslips and culture

until they reach the desired confluency (typically 70-90%).

For suspension cells, wash and resuspend them in the physiological buffer at an

appropriate density.

Dye Loading:

Remove the culture medium from adherent cells and wash once with the physiological

buffer.

Add the prepared Fluo-4 AM loading buffer to the cells.

Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

The optimal loading time and temperature may vary between cell types.

Washing:

After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm

physiological buffer to remove any extracellular Fluo-4 AM.

De-esterification:

Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at

37°C to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

Imaging:

The cells are now ready for imaging. Proceed with your experiment, for example, by

adding a stimulus to induce a calcium response.

Acquire fluorescence images using a microscope with excitation at ~490 nm and emission

detection at ~515 nm.
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Figure 2: General experimental workflow for Fluo-4 AM imaging.
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Signaling Pathway Example: GPCR-Mediated
Calcium Release
Fluo-4 AM is frequently used to study intracellular calcium release triggered by the activation of

G-protein coupled receptors (GPCRs). A common pathway involves the Gq alpha subunit,

which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds

to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the

cytosol, which can be detected by Fluo-4.
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Figure 3: GPCR-Gq signaling pathway leading to Ca²⁺ release.
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Data Analysis
The change in fluorescence intensity of Fluo-4 is proportional to the change in intracellular

Ca²⁺ concentration. Data is typically presented as the change in fluorescence (ΔF) over the

baseline fluorescence (F₀), expressed as ΔF/F₀.

Define Regions of Interest (ROIs): Select individual cells or subcellular compartments as

ROIs.

Measure Fluorescence Intensity: For each ROI, measure the average fluorescence intensity

over time.

Determine Baseline Fluorescence (F₀): Average the fluorescence intensity from several

frames before the application of a stimulus.

Calculate ΔF/F₀: For each time point after the stimulus, calculate the change in fluorescence

relative to the baseline: (F - F₀) / F₀.

Plot the Data: Plot ΔF/F₀ over time to visualize the calcium transient.

Troubleshooting
Low Signal:

Increase the Fluo-4 AM concentration or incubation time.

Ensure complete de-esterification by allowing sufficient time after washing.

Check the health of the cells; unhealthy cells may not load the dye efficiently.

High Background:

Ensure thorough washing to remove extracellular dye.

Reduce the Fluo-4 AM concentration.

Use a phenol red-free medium during imaging, as phenol red can contribute to

background fluorescence.
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Rapid Signal Loss:

This may be due to dye leakage from the cells. Use probenecid to inhibit organic anion

transporters.

Phototoxicity or photobleaching can also lead to signal loss. Reduce the excitation light

intensity or the exposure time.

Cellular Compartmentalization:

The dye may accumulate in organelles such as mitochondria. Lowering the loading

temperature may reduce this effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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